(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BClO4. It is a boronic acid derivative that features a chloro and methoxycarbonyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-(methoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Another method involves the direct borylation of 3-chloro-5-(methoxycarbonyl)phenyl halides using a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the use of palladium catalysts and boron reagents, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids: For protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aryl Halides: Formed through protodeboronation.
Scientific Research Applications
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and methoxycarbonyl groups, making it less reactive in certain coupling reactions.
4-Methoxycarbonylphenylboronic Acid: Similar structure but without the chloro group, affecting its reactivity and selectivity in reactions.
3-Chlorophenylboronic Acid: Lacks the methoxycarbonyl group, influencing its solubility and reactivity.
Uniqueness
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also influence its solubility and stability, making it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
(3-chloro-5-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPARKZRWXMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656986 | |
Record name | [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-26-2 | |
Record name | 1-Methyl 3-borono-5-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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